molecular formula C11H11NO3 B6609870 cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate CAS No. 941579-06-2

cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate

Cat. No. B6609870
CAS RN: 941579-06-2
M. Wt: 205.21 g/mol
InChI Key: BPJHSWJPVMZHNN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, also known as 2-cyano-3-phenylpropanoic acid ester, is a synthetic compound of the organic family. It is a colorless, crystalline solid that is soluble in alcohol, ether, and other organic solvents. This compound has been used in several scientific research applications, including the synthesis of other compounds, and the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid ester derivatives, which can be used in the synthesis of pharmaceuticals. It has also been used in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. It is thought to be converted into cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have anti-oxidant and anti-inflammatory effects, as well as to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and easy to synthesize. Additionally, it has been shown to have several biological effects, making it a useful compound for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has many potential future applications in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals, or to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, it could be used to explore new therapeutic targets for the treatment of inflammation, pain, and fever. Finally, it could be used to investigate its potential anti-oxidant and anti-inflammatory properties, as well as its potential neuroprotective effects.

Synthesis Methods

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can be synthesized using a variety of methods. The most common method is the esterification of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an alcohol such as 1-propanol or 2-propanol. This reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. Another method to synthesize this compound is by reacting cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an aldehyde such as acetaldehyde. This reaction is catalyzed by a Lewis acid such as boron trifluoride.

properties

IUPAC Name

cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJHSWJPVMZHNN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.